molecular formula C12H13N3O2S2 B8639347 2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole

2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole

Cat. No. B8639347
M. Wt: 295.4 g/mol
InChI Key: UGQMKVNHIOSTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[[5-(2-acetamido-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide

InChI

InChI=1S/C12H13N3O2S2/c1-7(16)13-5-9-3-4-11(19-9)10-6-18-12(15-10)14-8(2)17/h3-4,6H,5H2,1-2H3,(H,13,16)(H,14,15,17)

InChI Key

UGQMKVNHIOSTQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g of 2-amino-4-(5-acetylaminomethyl-2-thienyl]thiazole in 200 ml of chloroform is added 12 ml of triethylamine, and is added dropwise 1.7 g of acetyl chloride with stirring at room temperature. The whole mixture is stirred at room temperature for an hour. After completion of the reaction, the resultant mixture is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. After the residue is crystallized from ethanol, the crystals are collected by filtration and recrystallized from ethanol to give 2-acetylamino-4-(5-acetylaminomethyl-2-thienyl)thiazole, melting at 251° C. with decomposition.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.